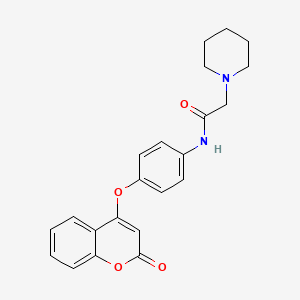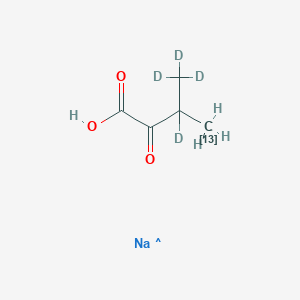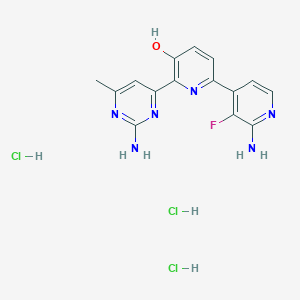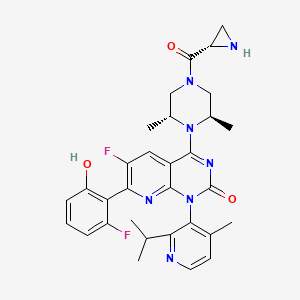
KRAS G12D inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 13 is a small molecule designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers, particularly pancreatic cancer. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 13 typically involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route often includes the following steps:
Formation of the core structure: This involves the construction of a thieno[2,3-d]pyrimidine scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance binding affinity and specificity for the KRAS G12D mutant.
Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route under optimized conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large-scale synthesis in batch reactors with precise control over reaction parameters.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12D inhibitor 13 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Applications De Recherche Scientifique
KRAS G12D inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Mécanisme D'action
KRAS G12D inhibitor 13 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the guanosine diphosphate-bound form of KRAS G12D, exhibiting high affinity and selectivity .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 13 is unique compared to other KRAS inhibitors due to its high specificity and potency against the KRAS G12D mutation. Similar compounds include:
MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.
LY3962673: A non-covalent KRAS G12D inhibitor with high affinity for the guanosine diphosphate-bound form of KRAS G12D.
TH-Z835: A selective inhibitor that forms a salt bridge with the aspartic acid residue at position 12 of KRAS.
These compounds share similar binding mechanisms and therapeutic potential but differ in their chemical structures and pharmacokinetic properties, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C31H33F2N7O3 |
|---|---|
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1 |
Clé InChI |
GWDIBFOCNIJWFJ-HMFYCAOWSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6 |
SMILES canonique |
CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


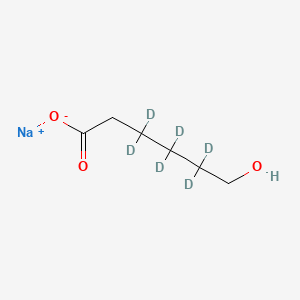
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
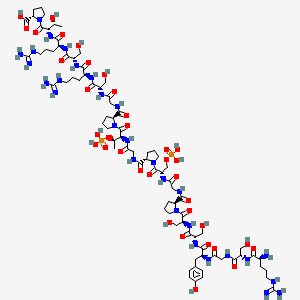
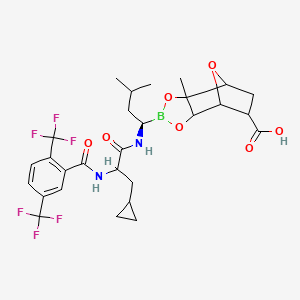

![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
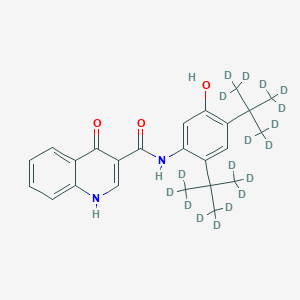
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
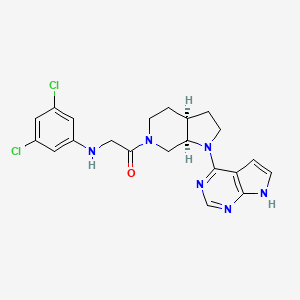
![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
